

# Comparative efficacy of N-Phenylmorpholine hydrochloride analogs in biological assays

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Compound of Interest		
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A Comparative Efficacy Analysis of **N-Phenylmorpholine Hydrochloride** Analogs in Biological Assays

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of related compounds is paramount. This guide provides a comparative analysis of various **N-Phenylmorpholine hydrochloride** analogs, focusing on their efficacy in key biological assays. The data presented is compiled from publicly available research, offering a valuable resource for evaluating structure-activity relationships and guiding future research.

## **Section 1: Monoamine Transporter Activity**

N-Phenylmorpholine and its analogs are well-documented as modulators of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][2] These interactions are central to their stimulant and potential therapeutic effects in conditions like ADHD and obesity.[1]

## **Comparative Efficacy at Monoamine Transporters**

The following table summarizes the in vitro potency of various N-Phenylmorpholine analogs as inhibitors of monoamine transporter uptake. Lower IC50 values indicate greater potency.



Compound	DAT IC50 (μM)	NET IC50 (μM)	SERT IC50 (μM)	Reference
Phenmetrazine	2.23	1.2	>10	[2]
2- Methylphenmetra zine (2-MPM)	6.74	5.2	>10	[2]
3- Methylphenmetra zine (3-MPM)	1.93	1.2	2.9	[2]
4- Methylphenmetra zine (4-MPM)	1.93	1.8	1.1	[2]

#### **Key Findings:**

- The addition of a methyl group to the phenyl ring, as seen in the methylphenmetrazine (MPM) isomers, generally influences potency and selectivity.[2]
- 4-MPM demonstrates a notable increase in potency at SERT compared to phenmetrazine and 2-MPM.[2]
- Both 3-MPM and 4-MPM show comparable potency at DAT and NET to the parent compound, phenmetrazine.[2]

# **Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay**

The IC50 values presented were determined using an in vitro monoamine transporter uptake inhibition assay. The general protocol is as follows:

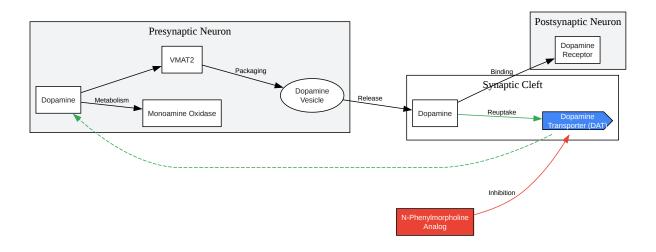
 Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured.



- Assay Preparation: Cells are plated in 96-well plates. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-bicarbonate buffer.
- Compound Incubation: The test compounds (N-Phenylmorpholine analogs) are added to the cells at various concentrations and incubated for a specified period.
- Radioligand Addition: A radiolabeled substrate (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to each well.
- Uptake Reaction: The plates are incubated to allow for transporter-mediated uptake of the radiolabeled substrate.
- Termination and Scintillation Counting: The uptake is terminated by washing the cells with ice-cold buffer. A scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis.

### **Visualizations**

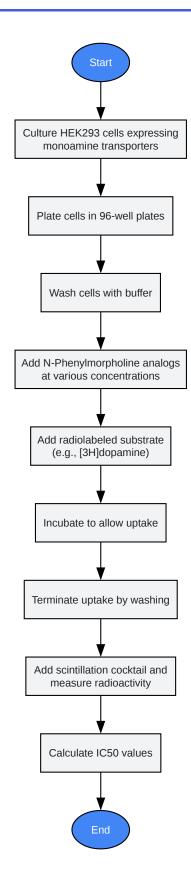




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Caption: Inhibition of Dopamine Transporter (DAT) by N-Phenylmorpholine Analogs.





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Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.



## **Section 2: Opioid Receptor Binding Affinity**

Certain N-Phenylmorpholine analogs, particularly those with more complex substitutions, have been evaluated for their affinity to opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) opioid receptors.

## **Comparative Binding Affinity at Opioid Receptors**

The following table summarizes the in vitro binding affinities (Ki) of selected N-Phenylmorpholine analogs for opioid receptors. Lower Ki values indicate higher binding affinity.

Compound	MOR Ki (nM)	DOR Ki (nM)	KOR Ki (nM)	Reference
(-)-N-phenethyl ortho-c oxide bridged phenylmorphan	1.1	~33	~11	[3]
(-)-N- phenylpropyl enantiomer	21	~63	~126	[3]

#### Key Findings:

- The (-)-N-phenethyl ortho-c oxide bridged phenylmorphan analog demonstrates high affinity and selectivity for the mu-opioid receptor.[3]
- Elongating the N-substituent from a phenethyl to a phenylpropyl group, in this particular scaffold, leads to a decrease in affinity at all three opioid receptors.[3]

# Experimental Protocol: Opioid Receptor Radioligand Binding Assay

The binding affinities (Ki) were determined using a competitive radioligand binding assay with brain membrane preparations.

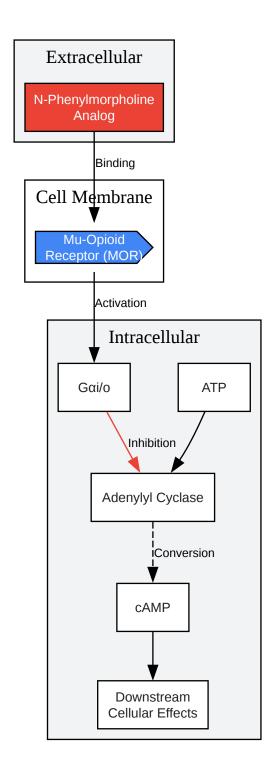
 Membrane Preparation: Brain tissue (e.g., from rat or guinea pig) is homogenized in a buffer and centrifuged to isolate the cell membranes containing the opioid receptors.



- Assay Setup: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69593 for KOR) and varying concentrations of the test compound (N-Phenylmorpholine analog).
- Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding to reach equilibrium.
- Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
- Radioactivity Measurement: The filters are washed, and the amount of bound radioactivity is quantified using liquid scintillation counting.
- Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.

### **Visualizations**

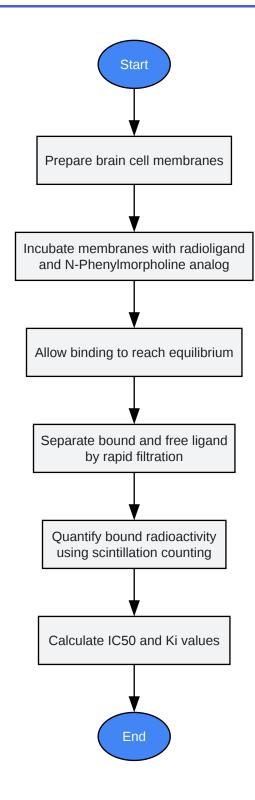




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Caption: G-protein coupled signaling cascade upon MOR activation.





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Caption: Workflow for Opioid Receptor Radioligand Binding Assay.



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